4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide

Medicinal chemistry Chemical biology Sulfonamide SAR

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide (CAS 332039-80-2) is a dual-sulfonamide small molecule (C₁₆H₁₇BrN₂O₅S₂, MW 461.4 g/mol). It features a central 4-aminophenyl scaffold bridged by two sulfonamide linkages: one to a 4-bromophenyl ring and the other to a morpholine ring.

Molecular Formula C16H17BrN2O5S2
Molecular Weight 461.35
CAS No. 332039-80-2
Cat. No. B2770170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide
CAS332039-80-2
Molecular FormulaC16H17BrN2O5S2
Molecular Weight461.35
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H17BrN2O5S2/c17-13-1-5-15(6-2-13)25(20,21)18-14-3-7-16(8-4-14)26(22,23)19-9-11-24-12-10-19/h1-8,18H,9-12H2
InChIKeyJKRIBVLEKBRESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide (CAS 332039-80-2): Structural and Procurement Baseline


4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide (CAS 332039-80-2) is a dual-sulfonamide small molecule (C₁₆H₁₇BrN₂O₅S₂, MW 461.4 g/mol) [1]. It features a central 4-aminophenyl scaffold bridged by two sulfonamide linkages: one to a 4-bromophenyl ring and the other to a morpholine ring [1]. The compound is classified as an aryl sulfonamide and is recognized as a versatile synthetic intermediate, where the bromine atom serves as a handle for cross-coupling chemistry and the morpholinosulfonyl group modulates solubility and target engagement [2].

Why Closely Related Analogs Cannot Substitute 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide in Research and Development


Superficial structural similarity among aryl sulfonamide analogs masks critical differences in substitution pattern, bromine placement, and linker geometry that directly govern reactivity, target affinity, and physicochemical profile. The target compound possesses a 1,4-disubstituted phenyl core bearing two differentiated sulfonamide arms—a 4-bromobenzenesulfonamide group and a morpholine-4-sulfonyl group [1]. Closest analogs such as 4-(4-bromobenzenesulfonyl)morpholine (CAS 834-67-3) lack the central aniline-derived sulfonamide bridge, which fundamentally alters conformational freedom, hydrogen-bonding capacity, and the spatial relationship between the bromoaryl and morpholine moieties [1]. Generic substitution without direct comparative data risks introducing uncharacterized pharmacokinetic, synthetic, or target-selectivity deviations.

Quantitative Differentiation Evidence for 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide Against Key Comparators


Molecular Architecture Divergence: Dual Sulfonamide vs. Mono-Sulfonamide Morphalogs

The target compound is distinguished from the closest commercially available analog, 4-(4-bromobenzenesulfonyl)morpholine (CAS 834-67-3), by the insertion of an N-(4-aminophenyl)benzenesulfonamide bridge between the bromophenyl and morpholinosulfonyl units. This results in a molecular weight increase from 320.2 to 461.4 g/mol and an increase in hydrogen-bond acceptor count from 4 to 7 [1][2]. The additional sulfonamide group and the aniline nitrogen introduce an extra hydrogen-bond donor (HBD count rises from 0 to 1), which alters permeability and target-binding potential [2]. These features make the compound a more sophisticated scaffold for fragment-based drug discovery (FBDD) and targeted covalent inhibitor programs where the bromine can act as a displaceable warhead or a Suzuki coupling site [3].

Medicinal chemistry Chemical biology Sulfonamide SAR

Reactive Handle Availability: Bromine as a Synthetic Diversification Point

The presence of a single bromine atom at the para position of the terminal phenyl ring provides a chemically orthogonal reactive site absent in dehalogenated or chloro-substituted analogs. In this compound class, bromine enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings, allowing facile introduction of aryl, amino, or heterocyclic diversity [1]. By contrast, the common comparator 4-(4-bromobenzenesulfonyl)morpholine provides the same bromine handle but lacks the bridging sulfonamide; thus, diversification at the bromine site does not refine interactions across the extended binding surface that the target compound's central phenyl ring provides [2]. The bromine atom also serves as a photolabile or electrophilic warhead in target-engagement studies, a feature absent in non-brominated sulfonamide analogs [3].

Synthetic chemistry Cross-coupling Chemical probe synthesis

Predicted Solubility Profile and Permeability: LogP Differentiation

The target compound has a calculated XLogP3 value of 1.9 [1], placing it in the optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the simpler analog 4-(4-bromobenzenesulfonyl)morpholine has a predicted XLogP3 of approximately 1.5 [2], a difference of +0.4 log units. This modest increase in lipophilicity, combined with the higher topological polar surface area (TPSA) conferred by the additional sulfonamide group (~116 Ų vs. ~66 Ų), suggests that the target compound may exhibit superior passive membrane permeability while maintaining aqueous solubility suitable for in vitro assay conditions [3]. However, experimental LogD and kinetic solubility data are not available for direct head-to-head comparison.

ADMET prediction Drug-likeness Physicochemical profiling

Crystallographic and Thermal Stability Data: Experimental Melting Point and Predicted Boiling Point

The compound exhibits a reported melting point of 140–142 °C and a predicted boiling point of 415.7 ± 55.0 °C . In comparison, the structurally simpler 4-(4-bromobenzenesulfonyl)morpholine melts at 87–90 °C . The approximately +53 °C higher melting point of the target compound indicates stronger intermolecular forces in the crystal lattice, likely due to additional sulfonamide hydrogen-bonding networks. This translates into superior thermal stability during storage and handling, as well as potentially more predictable crystallization behavior for structure-based drug design (SBDD) co-crystallization experiments.

Solid-state characterization Purification Formulation development

Recommended Research and Industrial Applications for 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide Based on Evidence


Fragment-Based Lead Generation Requiring Dual-Sulfonamide Pharmacophores

The compound's unique bis-sulfonamide architecture with a central 4-aminophenyl core provides a privileged fragment for hit-to-lead campaigns targeting enzymes with extended active sites, such as carbonic anhydrase isoforms or sulfotransferases. Its higher molecular complexity (MW 461.4) compared to mono-sulfonamide morpholine fragments allows for initial binding affinity assessment without immediate need for fragment linking [1].

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling at the Bromo Position

The terminal 4-bromophenyl group enables Suzuki-Miyaura diversification. Procurement of this scaffold allows medicinal chemistry teams to generate libraries of aryl-, heteroaryl-, or amine-substituted derivatives while preserving the morpholinosulfonyl moiety, which is known to impart favorable solubility and target residence time in sulfonamide-based inhibitors [2].

Crystallography and Biophysical Assay Co-crystallization Studies

With a melting point of 140–142 °C and predictable thermal behavior, the compound is well-suited for protein crystallography soaking and co-crystallization experiments. Its dual-sulfonamide hydrogen-bonding capacity (HBD = 1, HBA = 7) enhances the likelihood of forming stable, well-diffracting protein-ligand complexes, which is critical for structure-based drug design programs .

Chemical Probe Synthesis for Target Engagement and PROTAC Design

The bromine atom can be utilized as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a metabolic probe. Combined with the morpholinosulfonyl moiety's known pharmacokinetic benefits, this scaffold is an attractive starting point for the design of PROTACs (Proteolysis Targeting Chimeras) where the bromoaryl group can be replaced with a linker-PEG-based E3 ligase recruiting element without altering the target-binding sulfonamide core [2].

Quote Request

Request a Quote for 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.